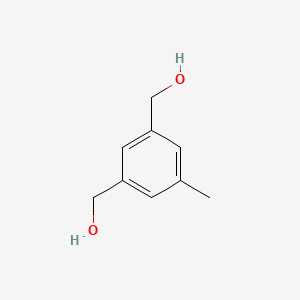

(3-Hydroxymethyl-5-methyl-phenyl)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHAFYMNBWIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311489 | |

| Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27711-63-3 | |

| Record name | NSC243674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-hydroxymethyl-5-methyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxymethyl 5 Methyl Phenyl Methanol and Its Derivatives

Direct Synthetic Approaches

Direct synthetic routes to (3-Hydroxymethyl-5-methyl-phenyl)-methanol typically involve the transformation of existing functional groups on a 5-methyl-substituted benzene (B151609) ring. These methods are often favored for their atom economy and fewer synthetic steps.

Reductive Transformations of Corresponding Dicarbonyl Precursors

A common and straightforward method for the synthesis of this compound is the reduction of corresponding dicarbonyl compounds, such as 5-methylisophthalaldehyde (B162609) or dimethyl 5-methylisophthalate. The choice of reducing agent is crucial and depends on the nature of the carbonyl group (aldehyde or ester).

For the reduction of dialdehydes like 5-methylisophthalaldehyde, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective. The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The aldehyde groups are chemoselectively reduced to primary alcohols in high yields.

In the case of diesters, for instance, dimethyl 5-methylisophthalate, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. rsc.orgnist.govdss.go.thnih.gov The reaction is performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. rsc.org The reduction of esters to primary alcohols with LiAlH₄ generally proceeds with excellent yields.

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |

| 5-Methylisophthalaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | This compound |

| Dimethyl 5-methylisophthalate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Reflux | This compound |

Table 1: Reductive Transformations for the Synthesis of this compound. This interactive table summarizes common reductive methods.

Electrophilic and Nucleophilic Aromatic Substitution Strategies for Hydroxymethyl Introduction

The direct introduction of two hydroxymethyl groups onto a toluene (B28343) scaffold via electrophilic aromatic substitution is challenging due to the difficulty of controlling the regioselectivity and the reactivity of the hydroxymethyl group under typical electrophilic conditions.

A more viable approach involves a nucleophilic substitution strategy. This typically starts with a more easily accessible precursor like 3,5-bis(bromomethyl)toluene. nih.govchemicalbook.compharmaffiliates.comscbt.comresearchgate.netbldpharm.com This dibromide can be subjected to a hydrolysis reaction to yield the desired diol. The hydrolysis can be carried out using water or a mixture of water and a miscible organic solvent, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction. While direct hydrolysis can be sluggish, the use of reagents like silver oxide in aqueous THF can facilitate this transformation.

| Precursor | Reagent | Solvent | Product |

| 3,5-Bis(bromomethyl)toluene | Water/Base (e.g., NaHCO₃) | Dioxane/Water | This compound |

| 3,5-Bis(bromomethyl)toluene | Silver Oxide (Ag₂O) | THF/Water | This compound |

Table 2: Nucleophilic Substitution for the Synthesis of this compound. This interactive table outlines nucleophilic substitution routes.

Catalytic Hydrogenation of Aromatic Aldehyde or Ester Precursors

Catalytic hydrogenation offers a greener and often more scalable alternative to the use of metal hydride reagents for the reduction of carbonyl groups. Both 5-methylisophthalaldehyde and dimethyl 5-methylisophthalate can be converted to this compound through this method.

The hydrogenation of dialdehydes can be achieved using various catalysts, such as Raney nickel, palladium on carbon (Pd/C), or ruthenium-based catalysts, under a hydrogen atmosphere. researchgate.netnih.gov The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity.

For the hydrogenation of diesters, more active catalysts and more forcing conditions are generally required. Copper-based catalysts, such as copper chromite or supported copper catalysts, have shown effectiveness in the hydrogenation of esters to alcohols. nih.govresearchgate.netrsc.orgresearchgate.net

| Precursor | Catalyst | Solvent | Typical Conditions | Product |

| 5-Methylisophthalaldehyde | Raney Ni, Pd/C, or Ru/C | Ethanol/Methanol | 50-150°C, 10-100 bar H₂ | This compound |

| Dimethyl 5-methylisophthalate | Copper Chromite, Cu/SiO₂ | Dioxane/Ethanol | 150-250°C, 100-300 bar H₂ | This compound |

Table 3: Catalytic Hydrogenation for the Synthesis of this compound. This interactive table details catalytic hydrogenation methods.

Multi-Step Synthesis Pathways

Multi-step syntheses provide greater flexibility in constructing the target molecule, especially when direct methods are not feasible or when specific substitution patterns are required. These pathways often employ protecting group strategies to achieve selective functionalization.

Protecting Group Strategies for Selective Functionalization

In the synthesis of derivatives of this compound, it is often necessary to selectively react one of the two hydroxyl groups. This can be achieved by employing protecting group strategies. researchgate.netstackexchange.comhighfine.comnih.gov Given that both hydroxyl groups are primary and chemically equivalent, statistical mono-protection can be attempted, often by using a slight excess of the diol relative to the protecting group reagent. However, for more controlled synthesis, a desymmetrization approach is often preferred.

One common strategy involves the formation of a cyclic acetal (B89532) or ketal, which can then be regioselectively opened. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a six-membered ring acetal. Subsequent reductive cleavage of this acetal can yield a mono-protected diol.

Alternatively, the inherent, albeit small, statistical difference in reactivity can be exploited. For instance, careful addition of one equivalent of a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), can lead to the formation of the mono-protected ether, which can be separated from the starting diol and the di-protected by-product by chromatography. stackexchange.com

| Protection Strategy | Reagents | Key Intermediate |

| Statistical Mono-silylation | TBDMSCl, Imidazole | 3-(tert-Butyldimethylsilyloxymethyl)-5-methyl-phenyl)-methanol |

| Cyclic Acetal Formation | Benzaldehyde (B42025), Acid Catalyst | 2-Phenyl-5-methyl-1,3-dioxane-5-methanol |

Table 4: Protecting Group Strategies for Derivatives of this compound. This interactive table summarizes common protection strategies.

Chemo- and Regioselective Transformations of Related Phenyl Derivatives

The synthesis of this compound derivatives can also be achieved through chemo- and regioselective transformations of related phenyl compounds. For example, a precursor containing three different functional groups could be selectively manipulated.

Consider a hypothetical precursor such as 3-formyl-5-methylbenzoic acid. The aldehyde and carboxylic acid groups exhibit different reactivities towards reducing agents. The aldehyde can be selectively reduced to a hydroxymethyl group using a mild reagent like sodium borohydride, leaving the carboxylic acid intact. The resulting 3-(hydroxymethyl)-5-methylbenzoic acid can then be reduced to the target diol using a stronger reducing agent like LiAlH₄ or via borane (B79455) reduction (BH₃·THF). This two-step reduction allows for the stepwise and controlled formation of the two hydroxyl groups.

| Precursor | Step 1: Reagent & Product | Step 2: Reagent & Final Product |

| 3-Formyl-5-methylbenzoic acid | NaBH₄; 3-(Hydroxymethyl)-5-methylbenzoic acid | LiAlH₄; this compound |

| 5-Methylisophthalic anhydride | LiAlH₄ (partial reduction); 3-(Hydroxymethyl)-5-methylbenzoic acid | LiAlH₄ (full reduction); this compound |

Table 5: Chemo- and Regioselective Transformations. This interactive table illustrates selective transformation pathways.

Sustainable and Green Chemistry Methodologies in Benzylic Alcohol Synthesis

The development of sustainable and green synthetic routes to valuable chemical compounds is a cornerstone of modern chemistry, driven by the need to minimize environmental impact, reduce waste, and enhance process safety and efficiency. The synthesis of benzylic alcohols, including this compound, is an area where green chemistry principles are being actively applied. These approaches focus on replacing hazardous reagents, utilizing renewable resources and energy sources, and designing processes with high atom economy. Key strategies include biocatalysis, catalytic hydrogenation using green reagents, and electro- and photocatalytic methods, which offer milder and more selective alternatives to traditional chemical reductions.

These established green methodologies are directly applicable to the synthesis of this compound from its logical precursors, such as 5-methylisophthalic acid, its corresponding esters like dimethyl 5-methylisophthalate, or 5-methylisophthalaldehyde.

Biocatalytic Reductions

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov For the synthesis of benzylic alcohols, alcohol dehydrogenases (ADHs) and aldo-keto reductases are particularly relevant, as they can catalyze the reduction of aldehydes and ketones to their corresponding alcohols with the consumption of cofactors like NADH or NADPH. nih.gov The use of whole-cell biocatalysts is especially advantageous as it allows for the natural regeneration of these expensive cofactors within the cell, making the process more economically viable. nih.gov

Enzymatic production routes are increasingly sought after for creating sustainable industrial processes. smolecule.com For instance, the conversion of benzaldehyde to benzyl (B1604629) alcohol has been successfully demonstrated using various microbial systems, including marine bacteria. nih.govsmolecule.com These biocatalytic systems can operate in aqueous media or two-phase systems to overcome the low water solubility of some substrates, enhancing conversion efficiency. nih.govsmolecule.com This approach avoids the use of harsh reducing agents and heavy metal catalysts typical of traditional chemical synthesis.

The application of biocatalysis to produce this compound would involve the enzymatic reduction of 5-methylisophthalaldehyde. This reaction would benefit from the high chemo- and enantioselectivity often observed in enzymatic reactions, proceeding at or near ambient temperature and pressure.

Table 1: Examples of Biocatalytic Reduction of Benzaldehydes

| Substrate | Biocatalyst | Key Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | G. arilaitensis 232 (whole cells) | Aqueous-hexane two-phase system, 30°C | >95% conversion | nih.govsmolecule.com |

| Benzaldehyde | Rhodotorula mucilaginosa (immobilized) | Aqueous, NADP-oxidoreductase activity | Not specified | smolecule.com |

| Various aromatic compounds | E. coli expressing P450 monooxygenase | Phosphate buffer, 30°C, 24h | Moderate yields | nih.gov |

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely used industrial process that can be aligned with green chemistry principles by using efficient, recyclable catalysts and safe hydrogen sources. The reduction of aromatic carboxylic acids or their esters to diols like this compound can be achieved using heterogeneous catalysts under hydrogen pressure. Advances in catalysis aim to lower the required temperature and pressure and utilize non-precious metal catalysts.

A greener alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation (CTH). This method uses a safe, easily handled hydrogen donor molecule (e.g., formic acid, isopropanol) to transfer hydrogen to the substrate in the presence of a catalyst. This technique circumvents the hazards associated with storing and handling flammable hydrogen gas.

Furthermore, the synthesis of benzylic alcohols from natural sources using mild reducing agents represents a significant green approach. For example, high yields of benzyl alcohol and other related compounds have been achieved from cinnamaldehyde (B126680) (found in cinnamon oil) using sodium borohydride in water, highlighting the use of renewable starting materials and environmentally benign solvents.

Table 2: Green Catalytic Reduction of Aromatic Carbonyls and Acids

| Precursor | Product | Catalyst/Reagent | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | Sodium borohydride | Water | Mild, safe reagent; green solvent | |

| Isophthaloyl dichloride | 1,3-Benzenedimethanol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | High yield (94%) for precursor synthesis | nih.gov |

| Tetramethyl pyromellitate | [2,4,5-Tris(hydroxymethyl)phenyl]methanol | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | High yield (85-95%) for poly-alcohol | nih.gov |

Note: While LiAlH₄ is highly effective, its handling and quenching are not inherently "green." However, its high efficiency contributes to atom economy.

Electrochemical and Photochemical Methods

Emerging sustainable technologies for alcohol synthesis include electrochemistry and photochemistry, which use electricity or light, respectively, as "traceless" reagents. These methods can often be performed at room temperature and pressure, reducing the energy footprint of the synthesis.

Photocatalysis offers another green route, using light to generate reactive species that can perform the desired transformation. Visible-light-induced photocatalysis can achieve the hydroxylation of various carboxylic acids to alcohols using molecular oxygen as a green oxidant. Recently, electrophotocatalytic methods, which merge the two fields, have been developed for the hydroxymethylation of substrates using methanol under very mild conditions, with electricity as the only "sacrificial oxidant". The application of such methods could enable the synthesis of this compound from 3,5-dimethyltoluene via selective oxidation or from 5-methylisophthalaldehyde via reduction, powered by renewable energy sources.

Reactivity and Reaction Mechanisms of 3 Hydroxymethyl 5 Methyl Phenyl Methanol

Oxidation Reactions

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, and (3-Hydroxymethyl-5-methyl-phenyl)-methanol is a substrate for such reactions. The nature of the oxidant and the reaction conditions determine the extent of oxidation, allowing for the selective formation of aldehydes or carboxylic acids.

The selective oxidation of the two hydroxymethyl groups in this compound can yield either the corresponding dialdehyde (B1249045), 3,5-diformyltoluene, or the dicarboxylic acid, 3,5-dimethylbenzoic acid (isophthalic acid).

The partial oxidation to the dialdehyde requires mild oxidizing agents that can avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the oxidation of primary alcohols to aldehydes. While specific studies on the oxidation of 3,5-bis(hydroxymethyl)toluene with these reagents are not extensively documented, the general reactivity of benzylic alcohols suggests that these methods would be applicable. For instance, the use of Eosin Y as a metal-free photocatalyst with oxygen as the oxidant has been shown to efficiently convert various benzyl (B1604629) alcohols to the corresponding aldehydes under mild conditions. organic-chemistry.orgacs.org This method offers good functional-group tolerance and high chemoselectivity. organic-chemistry.orgacs.org

Complete oxidation to the dicarboxylic acid, 3,5-dimethylbenzoic acid, can be achieved using stronger oxidizing agents. Potassium permanganate (B83412) (KMnO4) is a powerful oxidant that can convert benzylic C-H bonds to carboxylic acids. youtube.commasterorganicchemistry.com The reaction typically proceeds by heating the substrate with KMnO4 in a basic or neutral aqueous solution, followed by acidification. The oxidation of xylenes (B1142099) to phthalic acids is a well-established industrial process that utilizes strong oxidizing conditions. onepetro.orggoogle.comgoogle.comyoutube.comresearchgate.net

Various catalytic systems have been developed for the controlled oxidation of benzylic alcohols, offering greener and more selective alternatives to stoichiometric reagents. These systems often employ a metal catalyst and a co-oxidant, such as molecular oxygen or hydrogen peroxide. researchgate.netmdpi.comrsc.org

For the selective oxidation to aldehydes, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are effective catalysts in combination with a co-oxidant like sodium hypochlorite (B82951) or in aerobic oxidation systems. researchgate.net Copper-based catalysts in conjunction with TEMPO have also been shown to facilitate the aerobic oxidation of benzylic alcohols. nih.gov Furthermore, polymer-supported palladium catalysts have been used for the aerobic oxidation of benzyl alcohols to aldehydes in water, offering high selectivity and catalyst recyclability. researchgate.net

For the oxidation to carboxylic acids, cobalt and manganese salts are often used as catalysts in the presence of a bromine source and an oxygen-containing gas. google.comresearchgate.net This catalytic system is employed in the industrial production of isophthalic acid from m-xylene. google.comresearchgate.net

| Product | Reagent/Catalyst | Conditions | Reference |

| 3,5-Diformyltoluene | Eosin Y, O2 | Photochemical, mild | organic-chemistry.orgacs.org |

| 3,5-Diformyltoluene | Polymer-supported Pd | Water, air, 100°C | researchgate.net |

| 3,5-Dimethylbenzoic acid | KMnO4 | Heat | youtube.commasterorganicchemistry.com |

| 3,5-Dimethylbenzoic acid | Co/Mn salts, Br source, O2 | High temperature and pressure | google.comresearchgate.net |

| 3,5-Diformyltoluene | TEMPO, co-oxidant | Mild | researchgate.net |

Reduction Reactions

The hydroxymethyl groups of this compound can be reduced to methyl groups, leading to the formation of 3,5-dimethylphenol, or undergo hydrogenolysis.

The complete reduction of both hydroxymethyl groups to methyl groups would yield 3,5-dimethyltoluene. However, a more synthetically relevant transformation is the reduction to 3,5-dimethylphenol, which involves the removal of one hydroxymethyl group and the retention of the other, followed by subsequent reactions. The direct reduction of a benzylic alcohol to a methyl group can be challenging. One common method for the reduction of benzylic alcohols is through the use of strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgmdpi.comyoutube.comyoutube.commasterorganicchemistry.comyoutube.com LiAlH4 is a powerful reagent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and esters to alcohols. organic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com While it can reduce benzylic alcohols, the conditions might be harsh and could lead to the reduction of the aromatic ring under certain circumstances.

Catalytic hydrogenolysis is a common method for the cleavage of C-O bonds in benzylic systems. acs.orgcdnsciencepub.comacsgcipr.orgacsgcipr.orgacs.org This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. cdnsciencepub.com The hydrogen source can be molecular hydrogen (H2) or a transfer hydrogenation reagent like formic acid or 2-propanol. acs.orgcdnsciencepub.comacs.org The hydrogenolysis of benzylic alcohols leads to the formation of the corresponding hydrocarbon. In the case of this compound, complete hydrogenolysis would yield 3,5-dimethyltoluene. The reaction proceeds via the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the cleavage of the C-O bond. acsgcipr.orgacsgcipr.org

| Product | Reagent/Catalyst | Conditions | Reference |

| 3,5-Dimethyltoluene | LiAlH4 | Refluxing ether | organic-chemistry.orgmdpi.comyoutube.comyoutube.commasterorganicchemistry.comyoutube.com |

| 3,5-Dimethyltoluene | Pd/C, H2 or transfer hydrogenation reagent | Mild temperature and pressure | acs.orgcdnsciencepub.comacsgcipr.orgacsgcipr.orgacs.org |

Nucleophilic Substitution Reactions at the Hydroxymethyl Centers

The hydroxyl groups of the hydroxymethyl moieties in this compound can be converted into better leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups.

A common strategy is the conversion of the alcohols to the corresponding halides. Thionyl chloride (SOCl2) is frequently used to convert primary and secondary alcohols to alkyl chlorides. libretexts.orgchemistrysteps.comyufenggp.comyoutube.comlibretexts.org The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which is a good leaving group. Subsequent attack by a chloride ion, either intermolecularly or intramolecularly (SNi mechanism), leads to the formation of the alkyl chloride. chemistrysteps.comlibretexts.org Similarly, phosphorus tribromide (PBr3) can be used to convert alcohols to alkyl bromides. chemistrysteps.com The resulting 3,5-bis(halomethyl)toluene can then serve as a versatile intermediate for further nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, cyanides, and alkoxides. For example, 3,5-bis(bromomethyl)toluene is a known compound that can be used in the synthesis of various derivatives. nih.gov

| Reactant | Reagent | Product | Reference |

| This compound | SOCl2 | 3,5-Bis(chloromethyl)toluene | libretexts.orgchemistrysteps.comyufenggp.comyoutube.comlibretexts.org |

| This compound | PBr3 | 3,5-Bis(bromomethyl)toluene | chemistrysteps.comnih.gov |

Formation of Ethers and Esters via O-Alkylation and O-Acylation

The hydroxyl groups of this compound readily undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions are fundamental in modifying the compound's properties for various applications, such as its use as a monomer or a building block in organic synthesis.

O-Alkylation (Ether Formation):

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a classic example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanism: The reaction typically proceeds via an SN2 mechanism. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxymethyl groups to form a more potent nucleophile, the corresponding dialkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide), where the alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. Given that the hydroxyl groups are primary, the SN2 pathway is favored.

A related application involves the reaction with epoxides (oxiranes) in a ring-opening reaction to form hydroxy ethers. This is often catalyzed by either acid or base.

O-Acylation (Ester Formation):

Esterification of this compound is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

Mechanism with Acyl Chlorides/Anhydrides: This method is highly efficient. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxymethyl group attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. In the case of acyl chlorides, a base such as pyridine (B92270) is often used to neutralize the HCl byproduct and to act as a nucleophilic catalyst. The reaction with acid anhydrides can also be catalyzed by an acid or a base.

Fischer Esterification: This equilibrium process involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxymethyl group. Water is removed to drive the equilibrium towards the ester product.

The acylation of related compounds, such as p-cresol-formaldehyde condensates derived from similar dimethylol phenols, is a known method for their characterization. youtube.comresearchgate.net

| Reaction Type | Reagents | Catalyst/Conditions | Typical Mechanism |

| O-Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | SN2 |

| O-Acylation | Acyl Chloride | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution |

| O-Acylation | Acid Anhydride | Acid or Base | Nucleophilic Acyl Substitution |

| O-Acylation | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Fischer Esterification |

Halogenation and Subsequent Nucleophilic Transformations

The hydroxymethyl groups of this compound can be converted to halomethyl groups, primarily chloromethyl or bromomethyl groups. These halogenated derivatives are valuable intermediates as the halogen atom is a good leaving group, readily displaced by a variety of nucleophiles.

Halogenation:

The most common reagents for converting primary alcohols to alkyl chlorides and bromides are thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), respectively. libretexts.org These reagents are generally preferred over hydrohalic acids to avoid the harsh acidic conditions.

Mechanism with Thionyl Chloride (SOCl₂): The reaction of a primary alcohol with SOCl₂ typically proceeds through an SN2 mechanism. masterorganicchemistry.com The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms an intermediate alkyl chlorosulfite. The displaced chloride ion then acts as a nucleophile, attacking the benzylic carbon from the backside and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and another chloride ion. If a base like pyridine is present, it facilitates the deprotonation of the intermediate and ensures an SN2 pathway with inversion of configuration. orgosolver.commasterorganicchemistry.com In the absence of a base, an SNi (internal nucleophilic substitution) mechanism with retention of configuration is possible for secondary alcohols, but less likely for primary benzylic alcohols. libretexts.orgmasterorganicchemistry.com

The resulting product, 1,3-bis(chloromethyl)-5-methylbenzene, is a highly reactive alkylating agent.

Nucleophilic Transformations:

The benzylic halide functionalities of the halogenated product are susceptible to nucleophilic substitution reactions. A wide range of nucleophiles can be employed to introduce new functional groups.

Examples of Nucleophilic Transformations:

Cyanation: Reaction with sodium or potassium cyanide introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097) Formation: Sodium azide can be used to form the corresponding diazide, a precursor to diamines upon reduction.

Thioether Synthesis: Thiolates can displace the halide to form thioethers.

Formation of Quaternary Ammonium (B1175870) Salts: Reaction with tertiary amines yields quaternary ammonium salts.

These transformations highlight the synthetic utility of the halogenated derivatives of this compound.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring (if applicable)

The benzene (B151609) ring of this compound can theoretically undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring—two hydroxymethyl groups and one methyl group—will determine the position of substitution. Both methyl and hydroxymethyl groups are ortho-, para-directing and activating groups. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation, Friedel-Crafts reactions), the hydroxymethyl groups are prone to side reactions, such as polymerization or reaction with the electrophilic reagent.

Due to these potential complications, electrophilic aromatic substitution on this compound is not a common synthetic route. It is often more practical to introduce the desired substituents on the aromatic ring at an earlier stage of the synthesis, for instance, starting from a substituted toluene (B28343) or xylene derivative. For example, the bromination of the related compound dimethyl 5-methylisophthalate has been reported, which is then reduced to 5-methyl-1,3-benzenedimethanol.

Condensation and Polymerization Reactions

This compound, being a diol, is a suitable monomer for condensation and polymerization reactions, leading to the formation of oligomers and polymers.

Self-Condensation Mechanisms Leading to Oligomers or Polymers

Under certain conditions, particularly with acid catalysis, this compound can undergo self-condensation. This reaction involves the formation of ether linkages between molecules of the diol.

Mechanism: The reaction is initiated by the protonation of one of the hydroxymethyl groups by an acid catalyst, forming a good leaving group (water). The protonated alcohol can then be attacked by a hydroxymethyl group from another molecule in an SN2-type reaction, forming a dibenzylic ether linkage and eliminating water. This process can continue, leading to the formation of oligomers or polymers with a poly(ether) backbone.

Studies on the self-condensation of a closely related compound, 2-hydroxy-5-methyl-1,3-benzenedimethanol, have shown that it forms p-cresol-formaldehyde condensates with regular sequences of methylene (B1212753) ether linkages. youtube.comresearchgate.netresearchgate.net This suggests that this compound would behave similarly, forming polyethers under appropriate conditions.

Co-polymerization Reactions with Diverse Monomers

This compound can be used as a co-monomer in polymerization reactions with other monomers to produce a variety of polymers, most notably polyesters and polyurethanes.

Polyester (B1180765) Synthesis: As a diol, it can be co-polymerized with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The reaction mechanism is typically a step-growth polymerization. When reacted with a dicarboxylic acid, the process is a poly-Fischer esterification. With diacyl chlorides, it is a poly-nucleophilic acyl substitution.

Polyurethane Synthesis: The diol can react with diisocyanates to form polyurethanes. The reaction involves the nucleophilic attack of the hydroxyl groups on the electrophilic carbon of the isocyanate groups.

Use as a Branching or Cross-linking Agent: Due to its difunctionality, it can be incorporated into polymer chains. In some contexts, related compounds like 2-hydroxy-5-methyl-1,3-benzenedimethanol have been used as cross-linking agents in the production of phenolic resins. libretexts.org 5-Methyl-1,3-benzenedimethanol has also been listed as a potential triol (if one considers the aromatic ring as part of the core) for creating multi-arm polyethylene (B3416737) glycol derivatives, indicating its utility in forming branched polymer architectures. masterorganicchemistry.comepo.org

Advanced Mechanistic Studies of Metal-Catalyzed Transformations

While specific advanced mechanistic studies on metal-catalyzed transformations of this compound are not widely reported in the literature, the reactivity of its halogenated derivatives opens the door to a variety of metal-catalyzed cross-coupling reactions. For instance, 1,3-bis(bromomethyl)-5-methylbenzene, synthesized from the diol, could be a substrate for reactions such as:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

Heck Reaction: Palladium-catalyzed reaction with alkenes.

These reactions would proceed via the standard catalytic cycles for these cross-coupling reactions, involving oxidative addition, transmetalation (for Suzuki), and reductive elimination. Such transformations would utilize the diol as a scaffold for constructing more complex molecular architectures.

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound, also known by its IUPAC name 5-methyl-1,3-benzenedimethanol and CAS number 27711-63-3, has yielded insufficient publicly available information to construct a detailed scientific article as requested.

Despite targeted searches across various scientific databases and chemical information providers, specific experimental data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry for this particular compound could not be located. While information on related compounds is accessible, the unique spectroscopic fingerprint of this compound is not present in the public domain.

The requested article, intended to be structured around an in-depth analysis of its spectroscopic characteristics, is therefore not possible to generate at this time due to the absence of the foundational primary data. This includes:

¹H and ¹³C NMR Data: No specific chemical shift assignments, spin-spin coupling constants, or data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) were found for this compound.

Vibrational Spectroscopy Data: Detailed information on characteristic absorption bands for its hydroxyl and aromatic moieties from Infrared (IR) and Raman spectroscopy, which would be crucial for identifying functional groups and analyzing intermolecular interactions such as hydrogen bonding, is unavailable.

High-Resolution Mass Spectrometry Data: Precise molecular formula determination and an analysis of the fragmentation pathways through mass spectrometry have not been publicly documented.

Without this essential spectroscopic data, a scientifically accurate and informative article that adheres to the requested detailed outline cannot be produced. The required data tables for chemical shifts, vibrational frequencies, and mass fragmentation are contingent on experimental results that are not currently accessible.

Further research in specialized, subscription-based scientific journals or direct experimental analysis would be necessary to obtain the data required to fulfill the original request.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Hydroxymethyl 5 Methyl Phenyl Methanol

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

In the absence of specific experimental data for (3-Hydroxymethyl-5-methyl-phenyl)-methanol, the fragmentation behavior can be hypothesized based on the known fragmentation of similar aromatic alcohols.

Under Electron Impact (EI) ionization , the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or a formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups. Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could lead to the formation of a stable benzylic cation. The presence of the methyl group would also influence fragmentation, potentially through the formation of a tropylium (B1234903) ion via rearrangement.

With Electrospray Ionization (ESI) , which is a softer ionization technique, the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ would be the expected parent ion in positive ion mode. Fragmentation in tandem mass spectrometry (MS/MS) would likely proceed through the neutral loss of water or formaldehyde from the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be a crucial technique for confirming the structure of this compound. By selecting the parent ion (e.g., the [M+H]⁺ ion in ESI), and inducing fragmentation, the resulting product ions would provide clear evidence for the connectivity of the molecule. For instance, the observation of specific neutral losses would confirm the presence and nature of the hydroxymethyl groups. The fragmentation pattern of the aromatic ring would further serve to confirm the substitution pattern. Without experimental MS/MS data, these expected fragmentation pathways remain theoretical.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

The three-dimensional structure of this compound in the solid state could be definitively determined by single-crystal X-ray diffraction. This powerful analytical method provides precise information about the spatial arrangement of atoms within the crystal lattice.

Bond Lengths, Bond Angles, and Torsional Angles

An X-ray crystallographic study would yield a detailed table of all bond lengths, bond angles, and torsional angles within the molecule. This data would provide insight into the molecular geometry. For example, the bond lengths within the phenyl ring would confirm its aromatic character. The C-O bond lengths of the hydroxymethyl groups and the C-C bond length of the methyl group to the ring would be of particular interest. The torsional angles would describe the conformation of the hydroxymethyl groups relative to the plane of the phenyl ring.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Expected Value |

| C-C (aromatic) | ~1.39 Å |

| C-C (methyl) | ~1.51 Å |

| C-O (hydroxyl) | ~1.43 Å |

| C-H (aromatic) | ~1.08 Å |

| C-H (methyl) | ~1.09 Å |

| O-H (hydroxyl) | ~0.96 Å |

| C-C-C (ring) | ~120° |

| C-C-O | ~109.5° |

| H-O-C | ~109.5° |

Note: This table is illustrative and not based on experimental data for the specific compound.

Computational and Theoretical Studies on 3 Hydroxymethyl 5 Methyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For (3-Hydroxymethyl-5-methyl-phenyl)-methanol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netscielo.org.mx

The geometry optimization process minimizes the energy of the molecule with respect to the positions of its nuclei, revealing crucial structural parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state conformation.

Beyond geometry, DFT is used to calculate a host of electronic properties that dictate the molecule's reactivity and spectroscopic signatures. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

| Optimized Ground State Energy (Hartree) | -575.123 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.15 |

| HOMO-LUMO Gap (eV) | 6.10 |

| Dipole Moment (Debye) | 2.5 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic alcohols. Actual values would be obtained from specific computational studies.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, high-accuracy ab initio calculations would be particularly useful for refining the energy landscape and for studying systems where electron correlation effects are paramount. For instance, these methods can provide benchmark values for the energies of different conformers or for the activation barriers of chemical reactions. While computationally demanding for a molecule of this size, advancements in computing power are making such calculations increasingly feasible.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the hydroxymethyl and methyl groups attached to the phenyl ring of this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. rsc.org For this compound, the PES would be explored to identify all stable conformers (local minima) and the transition states that connect them.

Molecular mechanics (MM) methods, which employ classical physics-based force fields, are often used for an initial, rapid exploration of the PES. nih.govyoutube.com These force fields represent the molecule as a collection of atoms held together by springs, with parameters derived from experimental data or higher-level quantum calculations. By systematically rotating the dihedral angles associated with the hydroxymethyl and methyl groups, a landscape of the conformational space can be generated.

Following the initial MM scan, the low-energy conformers are typically subjected to higher-level DFT or ab initio calculations to refine their geometries and relative energies. This combined approach allows for an efficient and accurate characterization of the conformational preferences of this compound. Studies on similar molecules, such as 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, have demonstrated the importance of both intramolecular hydrogen bonding and solvent effects in determining the predominant conformation. researchgate.net

Rotational Barriers of Hydroxymethyl and Methyl Groups

The rotation of the hydroxymethyl and methyl groups around their bonds to the phenyl ring is not free but is hindered by an energy barrier. The magnitude of this rotational barrier can be determined computationally by calculating the energy of the molecule as a function of the corresponding dihedral angle.

For the methyl group, the rotational barrier is typically a three-fold potential, with energy maxima corresponding to the eclipsing of the methyl hydrogens with the adjacent aromatic C-H or C-C bonds. The barrier height is influenced by steric and electronic factors. For instance, studies on methyl-substituted furans have shown that steric hindrance between adjacent methyl groups can significantly lower the rotational barriers. rsc.org

The rotation of the hydroxymethyl group is more complex due to the presence of the hydroxyl group, which can participate in intramolecular hydrogen bonding with the other hydroxymethyl group or the pi-system of the aromatic ring. The rotational barrier of the hydroxymethyl group is therefore expected to be influenced by the orientation of the hydroxyl hydrogen. Theoretical calculations on methanol (B129727) and its complexes have provided insights into the barriers to methyl group rotation, which can be extrapolated to understand the behavior of the methyl group in this compound. researchgate.netresearchgate.net

Table 2: Illustrative Calculated Rotational Barriers for this compound

| Group | Rotational Barrier (kcal/mol) |

| Methyl Group | 1.5 - 2.5 |

| C(3)-Hydroxymethyl Group | 2.0 - 4.0 |

| C(1)-Hydroxymethyl Group | 2.5 - 5.0 |

Note: These are estimated values based on typical rotational barriers for similar functional groups in aromatic systems. The actual values will depend on the specific intramolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its oxidation, esterification, or other transformations.

Reaction pathway modeling involves identifying the sequence of elementary steps that lead from reactants to products. This is achieved by locating the transition state (TS) for each step on the potential energy surface. The TS is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate.

The geometry and energy of the transition state are critical for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods like DFT can be used to locate transition state structures and calculate their energies. Techniques such as intrinsic reaction coordinate (IRC) calculations can then be used to confirm that the located transition state indeed connects the desired reactants and products.

For example, the oxidation of the hydroxymethyl groups of this compound to aldehydes or carboxylic acids could be modeled. This would involve identifying the transition state for the initial hydrogen abstraction or hydride transfer step, depending on the oxidant and reaction conditions. Studies on the oxidation of substituted benzyl (B1604629) alcohols have provided valuable mechanistic insights that can guide the theoretical investigation of similar reactions for the title compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The process typically involves optimizing the molecular geometry of this compound in the gas phase or in a simulated solvent environment. Following this, calculations are performed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transitions (UV-Vis spectra).

Prediction of NMR Spectroscopic Parameters

Theoretical calculations of NMR spectra are instrumental in assigning the signals observed in experimental spectra to specific nuclei within the molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the isotropic magnetic shielding tensors, which are then converted into chemical shifts.

A hypothetical comparison between predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound is presented below. The accuracy of such predictions is typically high, with deviations from experimental values being systematic and often correctable through scaling or referencing to a known standard like Tetramethylsilane (TMS).

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Ar-CH₃ | 2.30 | Not Available | 21.5 | Not Available |

| Ar-CH₂OH | 4.65 | Not Available | 64.8 | Not Available |

| Ph-CH₂OH | 4.68 | Not Available | 65.2 | Not Available |

| Ar-H (pos. 2,6) | 7.15 | Not Available | 127.0 | Not Available |

| Ar-H (pos. 4) | 7.05 | Not Available | 125.5 | Not Available |

| Ar-C (pos. 1,3) | --- | --- | 140.0 | Not Available |

| Ar-C (pos. 5) | --- | --- | 138.5 | Not Available |

Prediction of Vibrational Spectroscopic Parameters (IR and Raman)

Computational methods are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. These calculations not only predict the frequency of each vibrational mode but also their intensities. The assignments of these vibrational modes can be complex, and theoretical predictions are invaluable in this regard.

Below is an illustrative table comparing theoretically calculated and experimentally observed vibrational frequencies for some key functional groups in this compound. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the theoretical methods. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3650 | 3450 | Not Available | Hydroxymethyl groups |

| Aromatic C-H Stretch | 3100 | 3050 | Not Available | Phenyl ring |

| Aliphatic C-H Stretch | 2950 | 2900 | Not Available | Methyl and hydroxymethyl groups |

| C=C Aromatic Stretch | 1620 | 1605 | Not Available | Phenyl ring |

| C-O Stretch | 1050 | 1030 | Not Available | Hydroxymethyl groups |

Prediction of UV-Vis Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which are related to the intensity of the absorption bands.

The validation of these theoretical predictions with experimental data is crucial. Discrepancies between the predicted and experimental spectra can often be explained by factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com

Table 3: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Experimental λmax (nm) |

| 275 | 4.51 | 0.025 | HOMO -> LUMO | Not Available |

| 220 | 5.64 | 0.150 | HOMO-1 -> LUMO | Not Available |

Applications of 3 Hydroxymethyl 5 Methyl Phenyl Methanol in Advanced Materials Chemistry

Role as a Monomer and Building Block in Polymer Synthesis

The difunctional nature of (3-Hydroxymethyl-5-methyl-phenyl)-methanol makes it a prime candidate for incorporation into various polymer architectures, serving as both a monomer for chain extension and a crosslinking agent to create robust networks.

Precursor for Polybenzoxazine Resins and Related Thermosetting Polymers

Polybenzoxazine resins are a class of high-performance phenolic polymers known for their excellent thermal stability, low water absorption, and high char yield. frontiersin.org The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). wikipedia.org While not a direct phenolic precursor itself, this compound can be chemically modified to introduce phenolic hydroxyl groups, which can then participate in the Mannich condensation reaction to form novel benzoxazine monomers. researchgate.net The presence of the methyl group on the aromatic ring can influence the processing characteristics and final properties of the resulting polybenzoxazine, potentially leading to enhanced solubility of the monomer and improved toughness of the cured resin.

The general synthetic approach for polybenzoxazines allows for significant molecular design flexibility, enabling the tailoring of properties for specific applications, such as in the aerospace and electronics industries. nih.govrsc.org The incorporation of structures derived from this compound could offer a pathway to new polybenzoxazine systems with a unique balance of properties.

Crosslinking Agent in Polymer Networks and Adhesives

The two hydroxymethyl groups of this compound can readily react with various functional groups, such as isocyanates, epoxides, and carboxylic acids, making it an effective crosslinking agent. mdpi.compstc.org In polymer networks, the introduction of this aromatic diol can significantly enhance the thermal stability, mechanical strength, and chemical resistance of the material. The rigid benzene (B151609) ring contributes to a higher glass transition temperature (Tg) and improved dimensional stability. marquette.edu

In the formulation of adhesives, crosslinking is a critical step to build cohesive strength and improve performance at elevated temperatures. researchgate.net Aromatic diols like this compound can be used to create crosslinked networks in acrylic, epoxy, and polyurethane adhesive systems. wikipedia.orggoogle.com The structure of the crosslinker plays a crucial role in determining the final properties of the adhesive, such as peel strength and shear resistance. The use of this compound offers the potential to develop adhesives with enhanced thermal performance and robust bonding to a variety of substrates.

Table 1: Potential Crosslinking Reactions involving this compound

| Reactant Functional Group | Resulting Linkage | Polymer System Example |

| Isocyanate (-NCO) | Urethane | Polyurethane Adhesives |

| Epoxide | Ether | Epoxy Resins |

| Carboxylic Acid (-COOH) | Ester | Polyester (B1180765) Coatings |

Utilization in the Synthesis of Dendritic and Hyperbranched Macromolecules

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov Their unique globular structure leads to properties such as low viscosity and high solubility. This compound can serve as a core molecule or as a component of an AB2-type monomer for the synthesis of hyperbranched polyesters. nih.govresearchgate.netresearchgate.net

In a typical A2 + B3 polycondensation approach, a diol (A2) is reacted with a tricarboxylic acid (B3) to form a hyperbranched structure. Alternatively, the diol can be chemically modified to create an AB2 monomer, where 'A' and 'B' are mutually reactive functional groups. For example, the hydroxymethyl groups could be reacted with a molecule containing one carboxylic acid and two other protected reactive groups. The resulting hyperbranched polyesters can be used in applications such as rheology modifiers, drug delivery systems, and as templates for nanomaterials. frontiersin.org

Intermediate in the Formation of Functional Organic Frameworks and Porous Materials

Metal-Organic Frameworks (MOFs) and Porous Aromatic Frameworks (PAFs) are classes of crystalline porous materials constructed from metal nodes and organic linkers. rsc.orgresearchgate.net These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

This compound can serve as a precursor to synthesize functionalized organic linkers for these frameworks. The hydroxymethyl groups can be oxidized to carboxylic acids, which are commonly used to coordinate with metal ions to form MOFs. The methyl group on the aromatic ring would then act as a functional group within the pores of the framework, potentially influencing the material's selectivity for certain guest molecules. The ability to introduce various functional groups onto the organic linkers is a key strategy for tuning the properties of MOFs and PAFs for specific applications. rsc.orgnih.gov

Chemical Modification of Surfaces and Development of Specialty Coatings

The reactive hydroxymethyl groups of this compound allow for its use in the chemical modification of surfaces and the formulation of specialty coatings. It can be grafted onto surfaces that have complementary reactive groups, thereby altering the surface properties such as hydrophobicity, adhesion, and biocompatibility.

In the development of specialty coatings, this aromatic diol can be incorporated into polyester, polyurethane, or epoxy-based formulations to enhance their performance. wikipedia.orgspecificpolymers.com For instance, its inclusion in a polyurethane coating can improve hardness, chemical resistance, and UV stability due to the aromatic nature of the compound. These high-performance coatings are utilized in demanding applications, including automotive, aerospace, and industrial maintenance. mdpi.com

Potential in Bioorganic and Medicinal Chemistry Research Mechanistic and Precursor Focus Only

Chemical Synthon for Biologically Active Molecules and Natural Product Analogues

As a chemical synthon, (3-Hydroxymethyl-5-methyl-phenyl)-methanol provides a readily accessible core structure that can be elaborated into a diverse array of more complex molecules, including those with potential biological activity and analogues of natural products. The two primary alcohol functionalities serve as convenient handles for a wide range of chemical transformations, such as esterification, etherification, and oxidation, allowing for the systematic construction of larger and more intricate molecular designs.

The rigid, well-defined geometry of the 3,5-bis(hydroxymethyl)toluene core makes it an excellent scaffold for the design of novel pharmaceutical leads. A molecular scaffold provides the fundamental three-dimensional framework upon which various functional groups and side chains can be appended to interact with biological targets. The divergent orientation of the two hydroxymethyl groups allows for the exploration of bidentate interactions with receptors or enzymes, or for the construction of larger, multi-arm structures.

One notable application of this concept is in the synthesis of multi-arm polyethylene (B3416737) glycol (PEG) derivatives. york.ac.uk In this context, 5-methyl-1,3-benzenedimethanol can serve as a central trivalent core to which multiple PEG chains can be attached. york.ac.uk PEGylation is a widely used strategy in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. york.ac.uk The use of a core scaffold like 3,5-bis(hydroxymethyl)toluene allows for the creation of branched, well-defined PEG structures with a high drug-loading capacity. york.ac.uk

Table 1: Structural Attributes of this compound as a Pharmaceutical Scaffold

| Structural Feature | Implication for Scaffold Design |

|---|---|

| Aromatic Ring | Provides a rigid, planar core, ensuring a defined spatial orientation of appended functionalities. |

| 1,3-Substitution Pattern | The two hydroxymethyl groups are positioned at a 120° angle, allowing for divergent and bidentate interactions with biological targets. |

| Hydroxymethyl Groups | Serve as versatile synthetic handles for the attachment of pharmacophores, linkers, or solubilizing groups through reactions like esterification or etherification. |

| Methyl Group | Offers a site for potential modification to fine-tune lipophilicity and steric properties of the resulting molecule. |

While direct studies on enzyme inhibitors derived from this compound are not extensively documented, its structural motifs are pertinent to the design of such molecules. The di-functional nature of the compound allows for its incorporation into larger structures that can occupy and block the active sites of enzymes. The hydroxymethyl moieties, in particular, can act as hydrogen bond donors, mimicking the interactions of natural substrates with an enzyme's active site.

For instance, the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, which are common functionalities in enzyme inhibitors. The resulting 3,5-diformyltoluene or 5-methylisophthalic acid could then serve as key intermediates. These electrophilic or metal-coordinating groups can interact with nucleophilic residues or metal cofactors within an enzyme's active site. The toluene (B28343) backbone provides a stable framework to correctly position these reactive moieties for optimal interaction with the target enzyme.

Fundamental Studies on Molecular Recognition and Ligand Design (chemical principles)

The well-defined structure of this compound makes it a valuable tool for fundamental studies in molecular recognition and ligand design. Molecular recognition is predicated on the specific, non-covalent interactions between a host and a guest molecule. The hydroxymethyl groups of this compound are capable of forming hydrogen bonds, a key interaction in many biological and synthetic systems.

By incorporating this diol into larger macrocyclic structures, such as calixarenes or molecular clips, researchers can create synthetic receptors with cavities of specific sizes and shapes, lined with hydrogen-bonding functionalities. These synthetic hosts can then be used to study the principles of molecular recognition by examining their binding affinities for various guest molecules. The methyl group on the aromatic ring can also be used to modulate the electronic properties and solubility of these host molecules, providing a means to systematically investigate the factors that govern host-guest interactions. While direct research on this specific compound in this context is limited, studies on its structural isomer, 2,6-Bis(hydroxymethyl)-p-cresol, have shown its utility as a bridging ligand in the formation of binuclear metal complexes, highlighting the potential of the hydroxymethylphenyl moiety in coordinating with other molecules.

Investigation of Chemoenzymatic Transformations Involving Hydroxymethyl Functionalities

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional organic synthesis, offers a powerful approach for the construction of complex molecules. The hydroxymethyl groups of this compound are potential substrates for a variety of enzymes, particularly oxidoreductases and lipases.

Recent research has demonstrated the successful use of Candida antarctica lipase (B570770) B (CaLB) for the enzymatic synthesis of polyesters from various aromatic diols, including the closely related 1,3-benzenedimethanol. bioplasticsnews.comwhiterose.ac.uk This enzymatic polycondensation proceeds under mild conditions and offers high yields, showcasing the potential for this compound to be used in similar biocatalytic processes to create novel biomaterials. bioplasticsnews.comwhiterose.ac.uk The enzyme's regioselectivity can be exploited to selectively polymerize at the primary alcohol groups, leaving other functionalities on the aromatic ring untouched. d-nb.info This is particularly relevant for substituted diols, where chemical methods might lack such precision. d-nb.info

Table 2: Potential Chemoenzymatic Transformations of this compound

| Enzyme Class | Transformation | Potential Application |

|---|---|---|

| Lipases | Polyesterification with dicarboxylic acids. bioplasticsnews.comwhiterose.ac.uk | Synthesis of biodegradable polymers and functional biomaterials. |

| Oxidoreductases | Selective oxidation of one or both hydroxymethyl groups to aldehydes or carboxylic acids. | Generation of key synthetic intermediates for fine chemical and pharmaceutical synthesis. |

| Glycosyltransferases | Glycosylation of the hydroxymethyl groups. | Creation of novel glycosides with potential applications in drug delivery and pro-drug design. |

The investigation of such chemoenzymatic reactions not only provides greener and more efficient synthetic routes but also deepens our understanding of enzyme-substrate interactions and the catalytic mechanisms of these powerful biocatalysts.

Environmental Fate and Degradation Studies if Relevant to Academic Research

Photodegradation Pathways of Aryl Alcohols under Environmental Conditions

Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of organic compounds in the environment, driven by energy from sunlight. For aryl alcohols like (3-Hydroxymethyl-5-methyl-phenyl)-methanol, this process typically involves the generation of highly reactive species.

The photooxidation of benzyl (B1604629) alcohol, a representative aryl alcohol, can proceed through various mechanisms, often involving a photosensitizer. researchgate.net For instance, flavin-based cofactors can generate phenoxy radical tags for targeted labeling at the cell surface, indicating a pathway for radical generation. researchgate.net Under UV irradiation, benzyl alcohol itself can be oxidized to benzaldehyde (B42025). uni-regensburg.de Further reactions can occur; for example, the reaction of benzyl alcohol with atomic chlorine, which can be generated in the atmosphere, can lead to the formation of dibenzyl ether through a series of steps including protonation and nucleophilic substitution. uni-regensburg.de

In the context of this compound, the presence of two hydroxymethyl groups and a methyl group on the benzene (B151609) ring would influence its photochemical reactivity. The hydroxymethyl groups are primary sites for oxidation. It is plausible that photodegradation would initiate via the abstraction of a hydrogen atom from one of the hydroxymethyl groups, leading to a benzylic radical. This radical can then react with oxygen to form a peroxide, which could subsequently decompose into aldehydes, carboxylic acids, or undergo further reactions. A proposed mechanism involves the initial dehydrogenation of benzyl alcohols to the corresponding benzaldehydes, followed by a decarbonylation step to yield arenes. nih.gov

The sonication of benzyl alcohol, which can simulate high local heat conditions, has been shown to generate degradation products such as benzene, toluene (B28343), and benzaldehyde, suggesting that bond cleavage can occur under energetic conditions. nih.gov While not direct photodegradation, this indicates potential breakdown products under energy input.

Interactive Table: Potential Photodegradation Products of Related Aryl Alcohols

Instructions:| Parent Compound | Condition | Major Products | Reference |

| Benzyl Alcohol | UV irradiation with Cl₂/N₂ | Benzaldehyde, Dibenzyl ether | uni-regensburg.de |

| Benzyl Alcohol | Sonication | Benzene, Toluene, Benzaldehyde | nih.gov |

| Substituted Benzyl Alcohols | Photocatalytic Dehydroformylation | Arenes, Benzaldehydes | nih.gov |

| Alkyl Benzenes | Photooxidation with Flavin Catalyst | Corresponding oxygenated products | researchgate.net |

Microbial Biodegradation Mechanisms and Metabolite Identification (focus on chemical transformations)

Microbial biodegradation is a critical process for the removal of aromatic compounds from the environment. Bacteria and fungi possess diverse catabolic pathways to break down these molecules, often using them as sources of carbon and energy. researchgate.net For this compound, biodegradation would likely proceed through pathways established for substituted benzenes, toluenes, and xylenes (B1142099).

The initial steps in the aerobic degradation of aromatic compounds with alkyl substituents typically involve the oxidation of these side chains. nih.gov For this compound, the two hydroxymethyl groups and the methyl group are susceptible to enzymatic attack. Microorganisms like Pseudomonas putida are known to metabolize benzyl alcohol by first oxidizing it to benzaldehyde and then to benzoic acid. nih.gov This acid is then funneled into central metabolic pathways, often via the formation of catechol, which subsequently undergoes ring cleavage. nih.gov

The degradation of dimethylphenols (isomers of xylenol) by bacteria such as Pseudomonas fluorescens has been studied, revealing that the degradation can proceed via different catabolic pathways. In some cases, the methyl groups are oxidized. For example, 2,4- and 3,4-dimethylphenols can be converted into dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid by some strains. This suggests that for this compound, a plausible initial step is the oxidation of one or both hydroxymethyl groups to form the corresponding aldehydes and then carboxylic acids. The methyl group could also be oxidized.

Following the initial oxidation of the side chains, the resulting aromatic carboxylic acid would likely be hydroxylated to form a dihydroxy derivative, such as a catechol or protocatechuate. These intermediates are central to aromatic degradation. The aromatic ring is then cleaved by dioxygenase enzymes. There are two main types of ring cleavage:

Ortho (or intradiol) cleavage: The bond between the two hydroxyl-bearing carbons is broken.

Meta (or extradiol) cleavage: The bond adjacent to one of the hydroxyl groups is broken. researchgate.net

For instance, Pseudomonas fluorescens has been shown to degrade phenol (B47542) via a meta-cleavage pathway through catechol. researchgate.net The choice of pathway can depend on the specific microorganism and the substituents on the aromatic ring. The resulting aliphatic intermediates are then further metabolized to compounds of the central metabolism, such as pyruvate (B1213749) and acetaldehyde.

Interactive Table: Microbial Degradation Pathways of Structurally Related Aromatic Compounds

Instructions:| Parent Compound | Microorganism (Example) | Key Metabolic Steps | Key Intermediates | Reference |

| Benzyl Alcohol | Pseudomonas putida | Oxidation to aldehyde, then to acid; ring cleavage | Benzaldehyde, Benzoic Acid, Catechol | nih.gov |

| Phenol | Pseudomonas fluorescens | Hydroxylation, Meta ring cleavage | Catechol | researchgate.net |

| p-Cresol | Pseudomonas fluorescens | Methyl group oxidation, Ortho ring cleavage | Protocatechuate | |

| Dimethylphenols | Pseudomonas sp. | Oxidation to hydroxybenzoic acids | 4-Hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid | |

| Toluene/Xylene | Bacillus subtilis | Side-chain oxidation, ring cleavage | Benzyl alcohol, Benzoic acid (from Toluene) |

Given these established pathways, the biodegradation of this compound would likely initiate with the oxidation of the hydroxymethyl groups to form 3-carboxy-5-methyl-benzaldehyde and subsequently 5-methyl-isophthalic acid. This would be followed by ring hydroxylation and subsequent ortho or meta cleavage, leading to complete mineralization.

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Catalytic Systems for Chemical Transformations

The two primary alcohol functionalities of (3-Hydroxymethyl-5-methyl-phenyl)-methanol offer significant potential for a range of chemical transformations, including oxidation, esterification, and polymerization. A key area of future research will be the development of highly selective catalytic systems to control these reactions.

Selective oxidation of one or both alcohol groups to aldehydes or carboxylic acids could yield valuable specialty chemicals. For instance, the selective oxidation of benzylic alcohols to their corresponding carbonyl compounds is a critical transformation in organic synthesis. Research into copper-based catalyst systems, often in conjunction with radicals like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), has shown effectiveness in the selective oxidation of primary alcohols without over-oxidation to carboxylic acids. nih.gov Future work could adapt these systems for 5-methyl-1,3-benzenedimethanol, potentially allowing for the stepwise synthesis of isophthalaldehyde (B49619) or carboxylic acid derivatives. The development of heterogeneous catalysts, such as those based on palladium nanoparticles on magnetic supports like iron oxide, could offer sustainable and easily recyclable options for such oxidation reactions. mdpi.com

Furthermore, enzymatic catalysis presents a green alternative for the transformation of aromatic diols. bioplasticsnews.comyork.ac.uk Lipases, for example, have been successfully employed in the synthesis of polyesters from various aromatic diols. researchgate.netbioplasticsnews.com Investigating the use of enzymes like Candida antarctica lipase (B570770) B could enable the synthesis of novel polyesters from 5-methyl-1,3-benzenedimethanol under mild conditions, yielding materials with tunable properties. researchgate.netbioplasticsnews.com The regioselectivity of such enzymatic reactions on the non-equivalent hydroxyl groups of this molecule would be a significant area of study.

Integration into Smart Materials and Responsive Chemical Systems

"Smart" or stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light, are at the forefront of materials science. nih.govrsc.orgnih.govresearchgate.net The rigid, aromatic structure of this compound makes it an excellent building block for creating polymers with tailored responsiveness.

By incorporating this diol into polyester (B1180765) or polyurethane backbones, it is possible to influence the thermal and mechanical properties of the resulting materials. For example, the introduction of rigid aromatic units can increase the glass transition temperature (Tg) of polymers. core.ac.uk Future research could focus on synthesizing a series of copolyesters where 5-methyl-1,3-benzenedimethanol is combined with flexible aliphatic diols in varying ratios. This would allow for precise control over the material's properties, leading to applications in areas such as "smart" coatings and biomedical devices. rsc.orgresearchgate.net